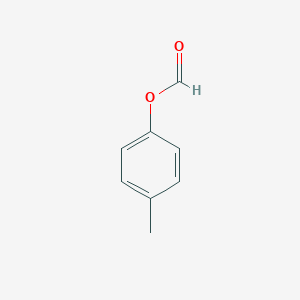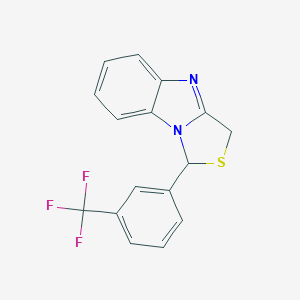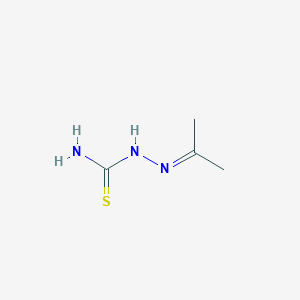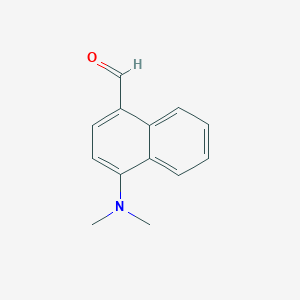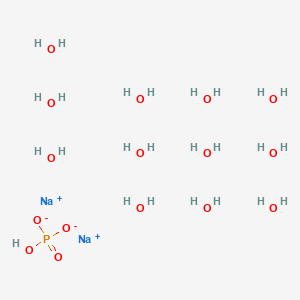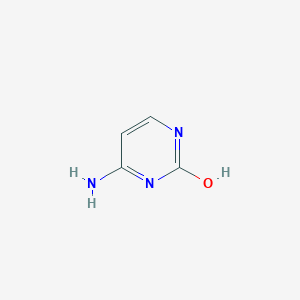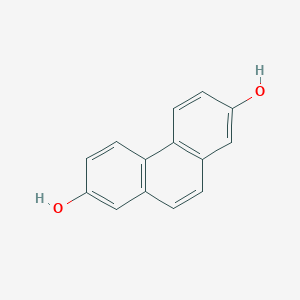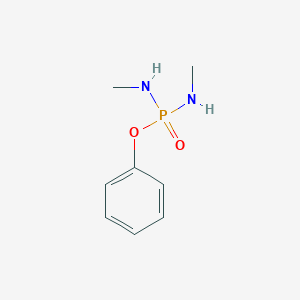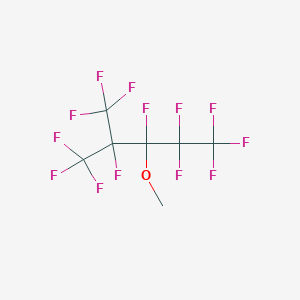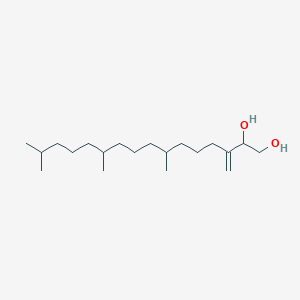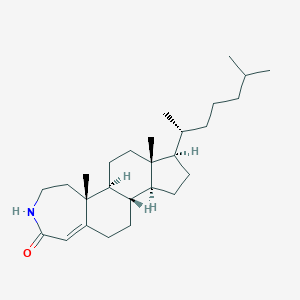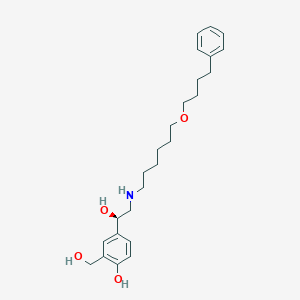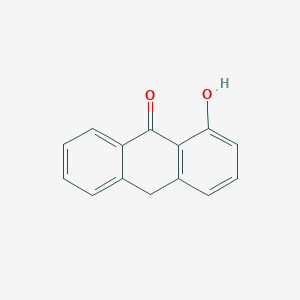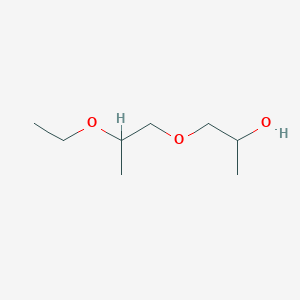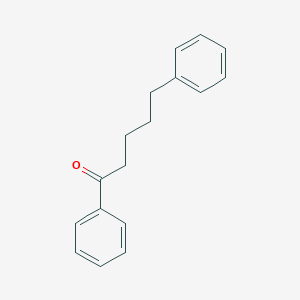
1,5-ジフェニルペンタン-1-オン
概要
説明
1,5-Diphenylpentan-1-one is an organic compound with the molecular formula C17H18O. It is a phenolic compound found naturally in several plants. This compound is known for its unique structure, which consists of a pentanone backbone with phenyl groups attached at the first and fifth carbon atoms. It has various applications in scientific research and industry due to its chemical properties and biological activities .
科学的研究の応用
1,5-Diphenylpentan-1-one has a wide range of applications in scientific research:
作用機序
Target of Action
1,5-Diphenylpentan-1-one, a natural phenolic compound found in several plants , is known to interact with acetylcholinesterase (AChR) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It is thus a key player in the cholinergic nervous system.
Mode of Action
The compound shows poor acetylcholinesterase inhibitory activities . This suggests that it may weakly inhibit the action of acetylcholinesterase, potentially leading to an increase in the concentration of acetylcholine in the synaptic cleft and prolonged cholinergic effects.
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.
Result of Action
1,5-Diphenylpentan-1-one shows poor insecticidal activities . This suggests that it may have some effect on insects, potentially due to its interaction with acetylcholinesterase. In insects, acetylcholinesterase plays a crucial role in nerve signal transmission.
生化学分析
Biochemical Properties
1,5-Diphenylpentan-1-one has been shown to exhibit poor insecticidal and acetylcholinesterase inhibitory activities
Cellular Effects
Given its poor acetylcholinesterase inhibitory activity, it may influence cell function by interacting with this enzyme .
Molecular Mechanism
It is known to have poor acetylcholinesterase inhibitory activity, suggesting it may interact with this enzyme
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1,5-Diphenylpentan-1-one in laboratory settings. It is known that the compound is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diphenylpentan-1-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzalacetone with different substituted benzaldehydes in the presence of a strong base . This reaction typically requires careful control of reaction conditions, including temperature and the choice of solvent, to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 1,5-Diphenylpentan-1-one may involve large-scale aldol condensation reactions. The process can be optimized using supercritical fluid extraction techniques, which allow for efficient extraction and purification of the compound from plant sources. This method involves the use of supercritical CO2 modified with methanol under specific pressure and temperature conditions.
化学反応の分析
Types of Reactions
1,5-Diphenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the phenyl groups
類似化合物との比較
Similar Compounds
1,5-Diphenylpent-2-en-1-one: Another phenolic compound with similar insecticidal properties.
3-Hydroxy-1,5-Diphenylpentan-1-one: A derivative with additional hydroxyl groups, enhancing its biological activity.
Uniqueness
1,5-Diphenylpentan-1-one is unique due to its specific structure, which allows it to exhibit a broad range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
1,5-diphenylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLFABLNCUNXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290428 | |
| Record name | 1,5-diphenylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39686-51-6 | |
| Record name | NSC68549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-diphenylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-PHENYLVALEROPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antifungal applications of 1,5-diphenylpentan-1-one derivatives?
A1: While 1,5-diphenylpentan-1-one itself has shown limited antifungal activity, structural modifications incorporating a furyl ring significantly enhance its potency against plant pathogenic fungi []. Specifically, (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)-prop-2-en-1-one (III2), a derivative inspired by the 1,5-diphenylpentan-1-one structure, exhibited strong activity against Rhizoctonia solani with an IC50 of 1.20 mg/L []. This finding highlights the potential of 1,5-diphenylpentan-1-one-inspired structures as novel antifungal agents, warranting further investigation and development.
Q2: How does the presence of 1,5-diphenylpentan-1-one and its derivatives relate to the biological activity of Wikstroemia coriacea?
A2: Research indicates that Wikstroemia coriacea possesses anti-radical activity []. While 1,5-diphenylpentan-1-one itself was not isolated from W. coriacea, a related compound, 2-hydroxy-1,5-diphenylpentan-1-one, was identified amongst other classes of compounds such as sesquiterpenes, coumarins, a triterpenoid, and a lignan []. Further research is needed to determine the specific contribution of 2-hydroxy-1,5-diphenylpentan-1-one and the potential synergistic effects of these diverse compounds to the overall bioactivity of W. coriacea.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


